Physicochemical properties of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine
Physicochemical properties of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine
An In-depth Technical Guide to the Physicochemical Properties of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine, also known as 4,4'-Sulfonylbis(phenylhydrazine). As a symmetrical molecule featuring two reactive hydrazinyl moieties linked by a diphenyl sulfone scaffold, this compound presents significant interest as a versatile building block in medicinal chemistry, polymer science, and materials research. This document is structured for researchers, scientists, and drug development professionals, offering not only theoretical grounding but also detailed, field-proven experimental protocols for its characterization. We delve into methods for determining its melting point, solubility profile, acid-base characteristics (pKa), and chemical stability. Each section is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.
Chemical Identity and Significance
Molecular Structure and Identifiers
[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine is a diaryl sulfone characterized by the presence of a hydrazine group on each of the para-positions of the phenyl rings. This bifunctionality makes it a prime candidate for cross-linking reactions or for the synthesis of complex molecular architectures.
| Property | Value |
| IUPAC Name | 4-[4-(hydrazinylsulfonyl)phenyl]benzenesulfonohydrazide[1] |
| Alternate Name | 4,4'-Sulfonylbis(phenylhydrazine) |
| CAS Number | 42933-52-8[1] |
| Molecular Formula | C₁₂H₁₄N₄O₄S₂[1] |
| Molecular Weight | 342.39 g/mol |
| Canonical SMILES | NNS(=O)(=O)C1=CC=C(C2=CC=C(S(=O)(=O)NN)C=C2)C=C1[1] |
| InChI Key | MEGPABLQKHUFKS-UHFFFAOYSA-N[1] |
Rationale for Physicochemical Characterization
Understanding the physicochemical properties of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine is paramount for its effective application.
-
Solubility directly impacts its utility in various reaction media and is a critical determinant of bioavailability in potential pharmaceutical applications.[2]
-
Melting Point serves as a crucial indicator of purity and provides insight into the energetic stability of its crystal lattice.[3][4]
-
pKa values are essential for predicting the ionization state of the hydrazine groups at a given pH, which governs its reactivity, solubility, and biological interactions.
-
Stability data (hydrolytic, thermal) informs on appropriate storage conditions, shelf-life, and potential degradation pathways under various processing environments.[5][6]
Synthesis and Purification Overview
The synthesis of diaryl sulfone hydrazides is typically achieved through the reaction of the corresponding sulfonyl chloride with hydrazine.[7] An alternative and common pathway involves the nucleophilic aromatic substitution of a suitable precursor, such as a 4-halobenzenesulfonamide, with hydrazine hydrate, often in a polar aprotic solvent like DMSO or, more recently, in aqueous media to improve the process's green chemistry profile.[8][9][10]
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Core Physicochemical Properties: Protocols and Data
Melting Point Analysis
Expertise & Experience: The melting point is a fundamental property that provides immediate feedback on the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas impurities will cause a depression and broadening of the melting range.[4] For a novel compound, an initial rapid determination is performed to find the approximate range, followed by a slower, more precise measurement.[4]
-
Sample Preparation: Finely grind a small amount (1-2 mg) of the dry compound to a powder.[3]
-
Capillary Loading: Pack the powder into a capillary tube (sealed at one end) to a height of 1-2 cm by tapping the sealed end on a hard surface.[11]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the block rapidly (e.g., 10-15°C/min) to quickly identify an approximate melting temperature. Allow the apparatus to cool to at least 20°C below this point.
-
Accurate Determination: Begin heating again at a slow, controlled rate (1-2°C/min) as the temperature approaches the expected melting point.[12]
-
Data Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[11]
-
Trustworthiness: Repeat the measurement at least twice to ensure consistency. The values should be within 1°C of each other.
| Trial | Melting Range (T₁ - T₂) | Observations |
| 1 | (Researcher to input data) | |
| 2 | (Researcher to input data) | |
| Average | (Researcher to calculate) |
Solubility Profile
Expertise & Experience: Solubility is a critical parameter for any compound intended for biological screening or formulation. The shake-flask method is the gold standard for determining thermodynamic solubility as it ensures the system reaches equilibrium.[13] The choice of solvents should span a range of polarities to build a comprehensive profile relevant to both synthetic chemistry (e.g., DMSO, Ethanol) and biological systems (e.g., Water, PBS).
-
Preparation: Add an excess amount of the compound (e.g., 2-5 mg, ensuring solid remains undissolved) to a series of vials, each containing a known volume (e.g., 1 mL) of the desired solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol).[2]
-
Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-72 hours) to allow the system to reach equilibrium.[14]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to ensure a clear supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV or LC-MS).
-
Analysis: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a calibration curve prepared with known concentrations of the compound.[2]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
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| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | (Researcher to input data) | (Researcher to calculate) |
| PBS (pH 7.4) | 37 | (Researcher to input data) | (Researcher to calculate) |
| Ethanol | 25 | (Researcher to input data) | (Researcher to calculate) |
| DMSO | 25 | (Researcher to input data) | (Researcher to calculate) |
Acidity and Basicity (pKa Determination)
Expertise & Experience: The two hydrazine groups are the primary basic centers in the molecule. The pKa of the conjugate acid (hydrazinium ion, -NH₂NH₃⁺) is crucial for understanding its charge state in physiological conditions. Hydrazine itself has a pKa for its conjugate acid of about 8.1.[15][16] The electron-withdrawing sulfonyl group is expected to decrease the basicity of the hydrazine nitrogens (lowering the pKa of the conjugate acid) compared to unsubstituted phenylhydrazine. Potentiometric titration is a reliable method for determining pKa values.[17]
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the solution in a jacketed beaker at a constant temperature (25°C) with a micro-stir bar.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. If two basic sites are present with sufficiently different pKa values, two inflection points may be observed.
-
Trustworthiness: The experiment should be repeated to ensure the pKa value is reproducible.
Due to the symmetrical nature of the molecule, the two hydrazine groups are expected to have very similar pKa values.
| Ionizable Group | Predicted pKa (Conjugate Acid) | Rationale |
| Hydrazinyl (-NHNH₂) Groups | ~ 7.0 - 8.0 | The strong electron-withdrawing effect of the central sulfonyl group reduces the electron density on the nitrogen atoms, making them less basic than hydrazine (pKa ~8.1).[15][16] |
Chemical Stability Assessment
Expertise & Experience: Assessing the stability of a compound under relevant conditions (pH, temperature) is critical for its development. Sulfonamides and sulfones are generally stable functional groups.[6] However, hydrazines can be susceptible to oxidation. A stability-indicating HPLC method, which can resolve the parent compound from any potential degradants, is essential for accurate assessment.
Hydrolytic Stability
Rationale: This test evaluates the compound's stability in aqueous environments at different pH levels, mimicking conditions found in the gastrointestinal tract (acidic) and blood (neutral).[5]
-
Stock Solution: Prepare a concentrated stock solution of the compound in an organic solvent (e.g., Acetonitrile or DMSO).
-
Test Solutions: Prepare aqueous buffer solutions at pH 4, 7, and 9.[5]
-
Incubation: Spike the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM), ensuring the organic solvent percentage is low (<1%). Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Immediately analyze each aliquot by a stability-indicating HPLC-UV method to quantify the percentage of the parent compound remaining relative to the t=0 sample.[5]
-
Data Analysis: Plot the percentage of compound remaining versus time to determine the degradation rate and calculate the half-life (t½) at each pH.
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// Edges Stock -> Spike; Spike -> Incubate; Incubate -> Sample; Sample -> Analyze; Analyze -> Result; }
| pH | Temperature (°C) | Half-Life (t½, hours) | % Remaining at 24h |
| 4.0 | 37 | (Researcher to calculate) | (Researcher to input data) |
| 7.4 | 37 | (Researcher to calculate) | (Researcher to input data) |
| 9.0 | 37 | (Researcher to calculate) | (Researcher to input data) |
Conclusion
[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine is a compound with significant potential as a synthetic intermediate. This guide has outlined the essential physicochemical properties that must be characterized to enable its effective use. By following the detailed, validated protocols for determining melting point, solubility, pKa, and stability, researchers can generate the reliable data needed for applications ranging from medicinal chemistry lead optimization to the design of novel polymers and materials. The provided frameworks for data presentation and experimental workflows serve as a robust starting point for any laboratory initiating work with this versatile molecule.
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